molecular formula C10H8ClNO4 B15061546 Methyl 4-amino-5-chloro-3-oxo-2,3-dihydrobenzofuran-7-carboxylate

Methyl 4-amino-5-chloro-3-oxo-2,3-dihydrobenzofuran-7-carboxylate

Cat. No.: B15061546
M. Wt: 241.63 g/mol
InChI Key: JVDWTFNVAZIMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-5-chloro-3-oxo-2,3-dihydrobenzofuran-7-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of catalysts and specific reaction conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in bulk, ensuring high purity and quality for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-chloro-3-oxo-2,3-dihydrobenzofuran-7-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-chloro-3-oxo-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as antimicrobial activity or therapeutic benefits in disease treatment .

Biological Activity

Methyl 4-amino-5-chloro-3-oxo-2,3-dihydrobenzofuran-7-carboxylate, also known by its CAS number 182808-04-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, therapeutic applications, and relevant research findings.

  • Chemical Formula: C10H10ClNO3
  • Molecular Weight: 227.64 g/mol
  • CAS Number: 182808-04-4
  • Synonyms: Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

The compound exhibits biological activities that may be attributed to its structural features, particularly the presence of the amino and chloro groups. These functionalities can influence interactions with various biological targets, including enzymes and receptors.

Biological Activities

  • Antioxidant Activity
    • Research indicates that compounds similar to this compound may exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
  • Antimicrobial Activity
    • Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The ability to inhibit microbial growth makes it a candidate for further investigation in the development of new antibiotics.
  • Anti-inflammatory Effects
    • Inflammation is a key factor in many chronic diseases. Compounds with similar structures have shown promise in modulating inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis and cardiovascular diseases.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantExhibits significant radical scavenging activity; potential for reducing oxidative stress.
AntimicrobialInhibits growth of various bacterial strains; further studies needed for clinical relevance.
Anti-inflammatoryModulates inflammatory cytokines; potential applications in chronic inflammatory diseases.

Notable Research

A study conducted by Mohan Rao et al. (2017) highlighted the compound's role as an intermediate in synthesizing other biologically active molecules. The research emphasizes its potential as a building block in drug development due to its diverse biological activities.

Q & A

Q. How can researchers optimize the synthetic yield of Methyl 4-amino-5-chloro-3-oxo-2,3-dihydrobenzofuran-7-carboxylate?

Basic Research Question
Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters such as solvent polarity, temperature, and catalyst choice. For example, and describe multi-step procedures for structurally similar benzofuran derivatives, emphasizing the use of in situ intermediates and protecting groups to prevent side reactions. Researchers should employ Design of Experiments (DoE) to test variables like reaction time (e.g., 12–48 hours) and stoichiometric ratios (e.g., 1:1.2 for amine coupling). Monitoring via TLC or HPLC can identify incomplete steps, while recrystallization or column chromatography improves purity .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Basic Research Question
Methodological Answer:
Key techniques include:

  • NMR (1H/13C): Resolves substituent positions (e.g., distinguishing Cl at C5 vs. C7) and confirms the dihydrobenzofuran ring’s keto-enol tautomerism.
  • HRMS : Validates molecular formula (C10H9ClN2O4) and detects isotopic patterns for chlorine.
  • IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹).
    Cross-referencing with analogs in (crystallographic data for benzofuran derivatives) ensures accurate assignments .

Q. How can researchers design assays to evaluate the compound’s bioactivity (e.g., antioxidant or cytotoxic effects)?

Basic Research Question
Methodological Answer:

  • Antioxidant Activity : Use DPPH or ABTS radical scavenging assays with IC50 quantification. Compare against controls like ascorbic acid ( notes "high antioxidant activity" in similar compounds).
  • Cytotoxicity : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM). Include positive controls (e.g., doxorubicin) and validate selectivity via non-cancerous cell lines (e.g., HEK293) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Advanced Research Question
Methodological Answer:
Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC (e.g., loss of Cl or amino groups).
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C). highlights environmental fate studies, suggesting hydrolytic susceptibility at the ester group under alkaline conditions .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Advanced Research Question
Methodological Answer:
Contradictions (e.g., "selective cytotoxicity" in vs. "unknown" in other studies) may arise from assay variability. Mitigate by:

  • Standardizing protocols (e.g., cell passage number, serum concentration).
  • Validating findings with orthogonal assays (e.g., apoptosis via flow cytometry and caspase-3 activation).
  • Performing meta-analyses of structural analogs (e.g., ’s methyl-substituted derivatives) to identify SAR trends .

Q. How can computational modeling predict the compound’s environmental persistence or toxicity?

Advanced Research Question
Methodological Answer:
Use QSAR models to estimate:

  • Biodegradation : LogP (octanol-water partition coefficient) and molecular weight predict bioavailability ().
  • Ecotoxicity : Leverage databases like ECOTOX to compare with chlorinated benzofurans. Molecular docking can simulate interactions with enzymes (e.g., cytochrome P450) to infer metabolic pathways .

Q. What synthetic modifications enhance the compound’s pharmacological profile?

Advanced Research Question
Methodological Answer:
Focus on SAR-driven modifications:

  • Amino Group : Replace with acyl or sulfonamide groups ( ) to modulate solubility.
  • Chlorine Position : Compare C5 vs. C7 substitution ( ) for steric effects on target binding.
  • Ester Hydrolysis : Test free carboxylic acid derivatives ( ) for improved membrane permeability .

Q. How do researchers validate the compound’s mechanism of action in complex biological systems?

Advanced Research Question
Methodological Answer:
Combine in vitro and in silico approaches:

  • Target Identification : Use affinity chromatography or SPR to identify protein binders.
  • Pathway Analysis : RNA-seq or phosphoproteomics post-treatment (e.g., MAPK/ERK modulation).
  • In Vivo Validation : Zebrafish or rodent models for bioavailability and toxicity (’s safety data informs dosing) .

Q. What analytical methods quantify trace impurities in synthesized batches?

Basic Research Question
Methodological Answer:

  • HPLC-UV/MS : Detect <0.1% impurities using C18 columns ( ’s gradient elution for benzofurans).
  • NMR qNMR : Quantify residual solvents (e.g., DMSO) via internal standards.
  • Elemental Analysis : Confirm absence of heavy metals (e.g., Pd from catalytic steps) .

Properties

Molecular Formula

C10H8ClNO4

Molecular Weight

241.63 g/mol

IUPAC Name

methyl 4-amino-5-chloro-3-oxo-1-benzofuran-7-carboxylate

InChI

InChI=1S/C10H8ClNO4/c1-15-10(14)4-2-5(11)8(12)7-6(13)3-16-9(4)7/h2H,3,12H2,1H3

InChI Key

JVDWTFNVAZIMOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C2=C1OCC2=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.